molecular formula C11H11BrFNO B15273211 1-(2-Bromo-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one

1-(2-Bromo-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B15273211
M. Wt: 272.11 g/mol
InChI Key: FSESHNTVVYOLDV-AATRIKPKSA-N
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Description

1-(2-Bromo-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one is an organic compound that features a bromine and fluorine substituted phenyl ring attached to a prop-2-en-1-one moiety with a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-4-fluoroacetophenone and dimethylamine.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.

    Procedure: The 2-bromo-4-fluoroacetophenone is reacted with dimethylamine in the presence of the base to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the carbonyl group.

    Cyclization Reactions: The compound can participate in cyclization reactions, forming cyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution: Products with different substituents on the phenyl ring.

    Oxidation: Products with oxidized carbonyl groups.

    Reduction: Products with reduced carbonyl groups or amines.

Scientific Research Applications

1-(2-Bromo-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one
  • 1-(2-Bromo-4-methylphenyl)-3-(dimethylamino)prop-2-en-1-one
  • 1-(2-Bromo-4-fluorophenyl)-3-(ethylamino)prop-2-en-1-one

Uniqueness

1-(2-Bromo-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one is unique due to the presence of both bromine and fluorine substituents on the phenyl ring, which can influence its reactivity and interactions with other molecules

Properties

Molecular Formula

C11H11BrFNO

Molecular Weight

272.11 g/mol

IUPAC Name

(E)-1-(2-bromo-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one

InChI

InChI=1S/C11H11BrFNO/c1-14(2)6-5-11(15)9-4-3-8(13)7-10(9)12/h3-7H,1-2H3/b6-5+

InChI Key

FSESHNTVVYOLDV-AATRIKPKSA-N

Isomeric SMILES

CN(C)/C=C/C(=O)C1=C(C=C(C=C1)F)Br

Canonical SMILES

CN(C)C=CC(=O)C1=C(C=C(C=C1)F)Br

Origin of Product

United States

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